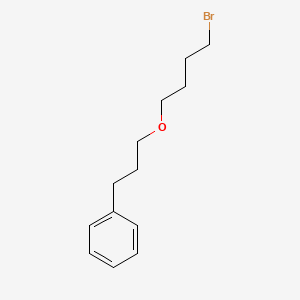

(3-(4-Bromobutoxy)propyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19BrO |

|---|---|

Molecular Weight |

271.19 g/mol |

IUPAC Name |

3-(4-bromobutoxy)propylbenzene |

InChI |

InChI=1S/C13H19BrO/c14-10-4-5-11-15-12-6-9-13-7-2-1-3-8-13/h1-3,7-8H,4-6,9-12H2 |

InChI Key |

ZUDRXVVJNJHULP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCOCCCCBr |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Bromobutoxy Propyl Benzene

Established Synthetic Routes for (3-(4-Bromobutoxy)propyl)benzene

The formation of the ether linkage in this compound is most effectively carried out via O-alkylation, a class of reactions central to organic synthesis. Among the various methodologies, phase-transfer catalysis has emerged as a particularly efficient and robust approach.

O-Alkylation Reactions Utilizing Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. numberanalytics.com This method is exceptionally well-suited for the Williamson ether synthesis, a reaction that involves the coupling of an alkoxide with an alkyl halide. researchgate.netmasterorganicchemistry.com In the synthesis of this compound, PTC enables the transfer of the alkoxide ion from the aqueous phase to the organic phase, where it can react with the alkyl halide. numberanalytics.com

The synthesis of this compound via this route commences with two key precursors: 3-phenylpropanol and 1,4-dibromobutane (B41627). In this reaction, 3-phenylpropanol serves as the nucleophile after being deprotonated to form the corresponding alkoxide, while 1,4-dibromobutane acts as the electrophilic alkylating agent.

A typical catalytic system for this transformation involves a phase-transfer catalyst and a base. Tetrabutylammonium (B224687) bisulphate (TBAB) is a commonly employed phase-transfer catalyst. Its quaternary ammonium (B1175870) structure with lipophilic butyl groups allows it to transport the anionic alkoxide from the aqueous phase, where it is generated, into the organic phase containing the alkyl halide. quizlet.com Sodium hydroxide (B78521) (NaOH) is a frequently used base to deprotonate the 3-phenylpropanol, forming the reactive 3-phenylpropanoxide in the aqueous phase. phasetransfercatalysis.com The use of a strong base like NaOH ensures a sufficient concentration of the alkoxide for the reaction to proceed efficiently. phasetransfercatalysis.com

| Reactant/Reagent | Role |

| 3-Phenylpropanol | Nucleophile Precursor |

| 1,4-Dibromobutane | Electrophile (Alkylating Agent) |

| Sodium Hydroxide (NaOH) | Base (for deprotonation) |

| Tetrabutylammonium Bisulphate (TBAB) | Phase-Transfer Catalyst |

Adaptations and Variations for Related Bromobutoxyaryl Compounds

The principles of phase-transfer catalyzed O-alkylation can be adapted for the synthesis of a variety of related bromobutoxyaryl compounds. By substituting 3-phenylpropanol with other substituted phenols or aryl alcohols, a diverse library of aryl butyl ethers can be generated. For instance, the reaction of various phenols with 1,4-dibromobutane under similar PTC conditions would yield the corresponding (4-bromobutoxy)aryl compounds.

Variations in the catalytic system can also be explored. While tetrabutylammonium salts are common, other quaternary ammonium or phosphonium (B103445) salts can also serve as effective phase-transfer catalysts. nih.gov In some cases, N-heterocyclic olefins have been demonstrated to be efficient phase-transfer organocatalysts for alkylation reactions. nih.gov The choice of catalyst can sometimes influence the reaction rate and selectivity.

Reaction Condition Optimization for Enhanced Synthesis

To maximize the yield and purity of this compound, optimization of reaction conditions is crucial. Key parameters that can be adjusted include:

Solvent: The choice of the organic solvent can impact the solubility of the reactants and the efficiency of the phase transfer.

Temperature: Reaction temperature influences the rate of reaction. Higher temperatures generally lead to faster reactions, but can also promote side reactions.

Concentration of Base: The concentration of the base, such as NaOH, can affect the rate of alkoxide formation. However, excessively high concentrations might lead to undesired side reactions like the dehydrobromination of the alkyl halide. phasetransfercatalysis.com For instance, in some PTC alkylations, using a very concentrated NaOH solution can be detrimental. phasetransfercatalysis.com

Stirring Rate: Vigorous stirring is essential in phase-transfer catalysis to ensure efficient mixing of the aqueous and organic phases, thereby maximizing the interfacial area where the reaction occurs.

| Parameter | Influence on Synthesis |

| Solvent | Affects reactant solubility and phase-transfer efficiency |

| Temperature | Influences reaction rate and potential for side reactions |

| Base Concentration | Affects the rate of nucleophile formation and potential side reactions |

| Stirring Rate | Determines the efficiency of phase mixing and interfacial contact |

Downstream Processing for Isolation and Purification in Research Scale

Following the completion of the synthesis, a series of downstream processing steps are necessary to isolate and purify the this compound product on a research scale. A typical workup procedure involves:

Phase Separation: The reaction mixture is transferred to a separatory funnel, and the aqueous and organic layers are separated.

Washing: The organic layer is washed sequentially with water and then a brine solution (saturated aqueous NaCl) to remove the phase-transfer catalyst, any remaining base, and other water-soluble impurities.

Drying: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove any residual water.

Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.

Purification: The crude product is then purified, most commonly by silica (B1680970) gel column chromatography. google.com A suitable eluent system, typically a mixture of non-polar and polar solvents like hexanes and ethyl acetate, is used to separate the desired product from unreacted starting materials and any byproducts. The purity of the collected fractions is often monitored by thin-layer chromatography (TLC).

Characterization of the purified this compound is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity. quizlet.com

Reactivity Profiles and Transformational Chemistry of 3 4 Bromobutoxy Propyl Benzene

Nucleophilic Substitution Reactions at the Primary Bromide

The primary bromide in (3-(4-Bromobutoxy)propyl)benzene is susceptible to attack by various nucleophiles, leading to the displacement of the bromide ion. This classic SN2-type reaction is a cornerstone of its chemical utility.

Reactions with Nitrogen-Containing Heterocycles (e.g., Piperidine, Piperazine (B1678402) Derivatives)

This compound readily undergoes nucleophilic substitution with a variety of nitrogen-containing heterocycles. These reactions are fundamental in the construction of molecules with potential biological activity. For instance, the piperazine moiety is a common feature in many approved drugs. mdpi.com The reaction of this compound with piperazine or its derivatives results in the formation of a new carbon-nitrogen bond, linking the butoxypropylbenzene fragment to the heterocyclic ring.

These reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct. The choice of solvent and reaction temperature can influence the reaction rate and yield. The nucleophilicity of the nitrogen atom in the heterocycle is a key factor; for example, piperazine, with its two secondary amine groups, can be mono- or di-alkylated depending on the stoichiometry and reaction conditions. researchgate.netorganic-chemistry.org The resulting products are often intermediates in the synthesis of compounds targeting specific biological receptors, such as dopamine (B1211576) D3 receptors. nih.gov

Table 1: Examples of Nucleophilic Substitution with Nitrogen Heterocycles

| Nitrogen Heterocycle | Product Structure | Reaction Conditions |

| Piperidine | 1-(4-(3-Phenylpropoxy)butyl)piperidine | Base (e.g., K2CO3), Solvent (e.g., Acetonitrile), Heat |

| 1-Arylpiperazine | 1-Aryl-4-(4-(3-phenylpropoxy)butyl)piperazine | Base (e.g., Na2CO3), Solvent (e.g., DMF), Heat |

Reactions with Oxygen-Containing Nucleophiles

Oxygen-containing nucleophiles, such as alcohols and phenols, can also displace the bromide in this compound to form ethers. These reactions are typically performed under basic conditions to deprotonate the oxygen nucleophile, thereby increasing its reactivity. For example, the reaction with a phenol (B47542) derivative in the presence of a base like potassium carbonate would yield an aryl ether. These ether linkages are generally stable and are a common structural motif in many organic compounds.

Role as an Alkylating Agent in Organic Synthesis

Building upon the principles of nucleophilic substitution, this compound serves as a key alkylating agent. wikipedia.org In this role, it introduces the 4-(3-phenylpropoxy)butyl group to a variety of substrates. This process is fundamental in constructing larger, more complex molecular architectures from simpler precursors.

The utility of this compound as an alkylating agent extends to the formation of carbon-carbon bonds. For instance, it can react with carbanions, such as those derived from active methylene (B1212753) compounds like malonic esters or β-keto esters. These reactions, often facilitated by a strong base, are essential for chain extension and the synthesis of functionalized carboxylic acids and ketones. The choice of base and solvent system is critical to ensure efficient alkylation while minimizing side reactions. orgsyn.org

The versatility of this reagent is further highlighted in its application for the alkylation of a wide range of nucleophiles, including those containing sulfur and phosphorus. The general principle remains the same: the nucleophilic atom attacks the electrophilic carbon bearing the bromine atom, resulting in the formation of a new covalent bond and the expulsion of the bromide leaving group.

Investigations into Reaction Kinetics and Selectivity

The kinetics of the reactions involving this compound are characteristic of SN2 reactions. The rate is dependent on the concentration of both the substrate and the nucleophile. Factors that influence the reaction rate include the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles will react faster, and polar aprotic solvents are generally preferred as they can solvate the cation without strongly solvating the nucleophile, thus maintaining its reactivity.

In terms of selectivity, when competing nucleophiles are present, the reaction will favor the stronger, more reactive nucleophile. For substrates containing multiple potential sites for alkylation, the selectivity can often be controlled by carefully choosing the reaction conditions. For instance, in the case of a molecule with both a primary and a secondary amine, alkylation will preferentially occur at the more accessible and generally more nucleophilic primary amine.

While specific kinetic studies on this compound itself are not extensively detailed in the provided search results, the general principles of alkylation and nucleophilic substitution kinetics are well-established and directly applicable. researchgate.netresearchgate.net The study of similar reactions, such as the oxidation of n-propylbenzene, provides insights into the reactivity of the propylbenzene (B89791) moiety. researchgate.net

Advanced Functionalization Strategies of the Benzene (B151609) and Propyl Moieties

Beyond the reactions at the primary bromide, the this compound molecule offers other sites for chemical modification, allowing for advanced functionalization.

The benzene ring can undergo electrophilic aromatic substitution reactions. Depending on the directing effects of the butoxypropyl substituent, incoming electrophiles can be directed to the ortho, meta, or para positions. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. These modifications introduce new functional groups onto the aromatic ring, which can then be used for further synthetic transformations. For example, a nitro group can be reduced to an amine, which can then participate in a wide range of reactions.

The propyl chain also presents opportunities for functionalization, although it is generally less reactive than the benzene ring or the primary bromide. Free-radical reactions could potentially be used to introduce functionality onto the aliphatic chain. Furthermore, once the primary bromide has been substituted, the resulting functional group can be further manipulated. For instance, if an alcohol is introduced, it can be oxidized to an aldehyde or a carboxylic acid, opening up a new set of possible chemical transformations.

Strategic Applications of 3 4 Bromobutoxy Propyl Benzene in Target Oriented Synthesis

Precursor in the Synthesis of Advanced Organic Molecules

The utility of (3-(4-Bromobutoxy)propyl)benzene as a precursor is rooted in its adaptable structure, which allows for systematic modifications. The bromobutyl group acts as a key functional handle, enabling the attachment of various molecular fragments through nucleophilic substitution reactions. This strategic feature is extensively utilized in the elaboration of molecular scaffolds and the development of specialized ligands.

Scaffold Elaboration for Multi-Functional Compounds

This compound is a valuable starting material for scaffold elaboration, a process crucial in drug discovery and material science for creating diverse molecular frameworks. scispace.com The inherent reactivity of the bromo group allows for the introduction of a wide array of functional groups, leading to the generation of multi-functional compounds. mdpi.comnih.gov This process often involves a step-wise approach where the initial scaffold of this compound is methodically built upon to achieve a target molecule with desired properties. For instance, the phenylpropyl portion of the molecule can be modified to introduce additional functionalities, while the butoxy chain can be extended or cyclized to create more rigid or flexible structures. This adaptability makes it a key component in the synthesis of compounds with tailored electronic, optical, or biological activities.

| Starting Material | Reagent | Product | Application Area |

| Thiophene (B33073) | n-BuLi, n-propyl bromide | 2-Propylthiophene | Synthesis of thiophene derivatives mdpi.com |

| 2-Propylthiophene | n-BuLi, Phenyl isocyanate | N-Phenyl-5-propylthiophene-2-carboxamide | Intermediate for functionalized thiophenes mdpi.com |

| 3-Formyl-N-phenyl-5-propylthiophene-2-carboxamide | Bromine, Acetic acid | 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide | Precursor for complex heterocyclic systems mdpi.com |

Bridging Ligands in Supramolecular Chemistry

In the realm of supramolecular chemistry, this compound and its derivatives serve as foundational units for the construction of bridging ligands. These ligands are essential for creating large, organized molecular assemblies, such as metal-organic frameworks (MOFs) and other coordination polymers. The length and flexibility of the butoxypropyl chain can be precisely tuned to control the distance and orientation between metal centers or organic building blocks within the supramolecular structure. The terminal bromine atom can be readily converted to other functional groups, such as carboxylates or pyridyls, which are capable of coordinating to metal ions. This allows for the rational design of porous materials with specific cavity sizes and functionalities, which are of interest for applications in gas storage, catalysis, and sensing. A notable example involves the use of tritopic bridging ligands like 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) in the synthesis of polyoxometalate-based metal-organic frameworks (POMOFs), showcasing the importance of tailored organic linkers in creating complex, functional materials. nih.gov

Contribution to the Construction of Biologically Relevant Scaffolds

The structural attributes of this compound make it a significant contributor to the synthesis of biologically active molecules. Its ability to act as a versatile intermediate allows for the assembly of complex scaffolds that are central to the development of new therapeutic agents.

Intermediate for Receptor Ligand Synthesis (e.g., Dopamine (B1211576) Receptors, Histamine (B1213489) H3R)

This compound is a key intermediate in the synthesis of ligands for various G protein-coupled receptors (GPCRs), including dopamine and histamine receptors. These receptors are important targets for the treatment of a range of neurological and psychiatric disorders.

Dopamine Receptors: The 1-phenyl-benzazepine scaffold is a classic template for designing ligands that target D1-like dopamine receptors (D1R and D5R). nih.gov The synthesis of these ligands often involves the use of intermediates that can introduce a phenylalkyl moiety, a structural feature present in this compound. For instance, the synthesis of novel 3,4-dihydroquinolin-2(1H)-one derivatives as potential dopamine D2 receptor modulators has been reported, highlighting the modular nature of these synthetic routes where different building blocks can be combined to achieve desired pharmacological profiles. nih.gov Bivalent ligands based on (R)-apomorphine have also been synthesized to target the dopamine D2 receptor, demonstrating the use of linkers to connect pharmacophores, a strategy where a this compound-like linker could be employed. rsc.org

| Compound Class | Receptor Target | Key Synthetic Strategy |

| 1-Phenyl-benzazepines | Dopamine D1R, D5R | Utilization of a core scaffold with various substitutions. nih.gov |

| 3,4-Dihydroquinolin-2(1H)-one derivatives | Dopamine D2R | Combination of structural properties from known D2R ligands. nih.gov |

| (R)-Apomorphine based bivalent ligands | Dopamine D2R | Connection of two pharmacophores with a spacer. rsc.org |

Histamine H3 Receptors: In the development of histamine H3 receptor (H3R) antagonists and inverse agonists, a common structural motif is a 3-propoxy linker connecting an aromatic group to a basic amine. researchgate.net this compound provides a similar, yet slightly longer, flexible chain that can be used to synthesize novel H3R ligands. The synthesis of such ligands often involves the reaction of a phenoxyalkyl bromide with a suitable amine. For example, various phenoxypropylbromides have been used to create a series of H3R ligands with dual monoamine oxidase B inhibitory activity. nih.gov The versatility of this approach allows for the exploration of a wide chemical space to optimize ligand affinity and selectivity. nih.govgoogle.com

Building Block for Enzyme Modulator Development (e.g., Topoisomerase II Inhibitors)

This compound also serves as a valuable building block in the synthesis of enzyme modulators, particularly those targeting DNA topoisomerase II. Topoisomerase II is a crucial enzyme involved in DNA replication and is a validated target for anticancer drugs. The development of novel topoisomerase II inhibitors often involves the synthesis of hybrid molecules that combine different pharmacophores. For example, novel naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids have been designed and synthesized as dual topoisomerase IIα/EGFR inhibitors. nih.gov While not directly using this compound, the synthetic strategies employed in creating such complex molecules often rely on intermediates with similar reactive handles for linking different molecular fragments. nih.govresearchgate.netelsevierpure.com The synthesis of benzofuroquinolinediones and thiazole-based stilbene (B7821643) analogs as topoisomerase inhibitors further illustrates the importance of versatile building blocks in medicinal chemistry. mdpi.com

Advanced Spectroscopic and Analytical Characterization in Research Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR for Structural Connectivity Analysis

Proton (¹H) NMR spectroscopy is instrumental in defining the number of different types of protons and their neighboring environments in (3-(4-Bromobutoxy)propyl)benzene. The expected ¹H NMR spectrum, typically recorded in a deuterated solvent like chloroform-d (B32938) (CDCl₃), would exhibit distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the propyl and butoxy chains.

The aromatic protons are expected to appear in the downfield region of the spectrum, generally between δ 7.10 and 7.35 ppm, as complex multiplets due to spin-spin coupling between adjacent protons on the benzene ring. The aliphatic protons will resonate at higher fields. The benzylic protons (Ar-CH₂-) of the propyl group are anticipated to produce a triplet signal around δ 2.60 ppm. The methylene (B1212753) group adjacent to the ether oxygen (-O-CH₂-) is expected to appear as a triplet around δ 3.45 ppm, while the methylene group adjacent to the bromine atom (-CH₂-Br) would also be a triplet, shifted further downfield to approximately δ 3.42 ppm due to the deshielding effect of the electronegative bromine atom. The remaining methylene protons in the aliphatic chains would present as multiplets in the δ 1.60-2.00 ppm range. Integration of these signals provides a quantitative measure of the number of protons in each unique environment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.10 | m | 5H | Aromatic protons (C₆H₅) |

| ~ 3.45 | t | 2H | -O-CH₂ - |

| ~ 3.42 | t | 2H | -CH₂ -Br |

| ~ 2.60 | t | 2H | Ar-CH₂ - |

| ~ 2.00 - 1.60 | m | 6H | -CH₂-CH₂ -CH₂- and -O-CH₂-CH₂ -CH₂ -CH₂-Br |

Note: 't' denotes a triplet, and 'm' denotes a multiplet. Predicted values are based on the analysis of structurally similar compounds.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. In a typical broadband-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak, allowing for the confirmation of the total number of carbon environments in the molecule.

The carbon atoms of the benzene ring are expected to resonate in the aromatic region, typically between δ 125 and 142 ppm. The carbon atom attached to the propyl group (ipso-carbon) would have a distinct chemical shift within this range. The aliphatic carbons would appear in the upfield region. The carbon atom bonded to the ether oxygen (-O-CH₂) is anticipated around δ 70 ppm, while the carbon attached to the bromine atom (-CH₂-Br) would be found at a higher field, approximately at δ 34 ppm. The other methylene carbons in the propyl and butoxy chains would have signals in the range of δ 28-32 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 142 | Aromatic C (ipso) |

| ~ 128.5 | Aromatic CH |

| ~ 128.3 | Aromatic CH |

| ~ 125.7 | Aromatic CH |

| ~ 70 | -O-C H₂- |

| ~ 36 | Ar-C H₂- |

| ~ 34 | -C H₂-Br |

| ~ 31.5 | -CH₂-C H₂-CH₂- |

| ~ 30 | -O-CH₂-C H₂- |

| ~ 28 | -O-CH₂-CH₂-C H₂- |

Note: Predicted values are based on the analysis of structurally similar compounds.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula with high confidence.

Electrospray Ionization (ESI) Techniques

Electrospray Ionization (ESI) is a soft ionization technique commonly used in conjunction with mass spectrometry for the analysis of moderately polar organic molecules. In the context of this compound, ESI-HRMS would be employed to generate protonated molecules, [M+H]⁺, or adducts with other cations like sodium, [M+Na]⁺.

The presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic isotopic pattern in the mass spectrum, with two major peaks separated by two mass units. The high-resolution measurement of the mass-to-charge ratio (m/z) of these isotopic peaks allows for the unambiguous confirmation of the elemental composition C₁₃H₁₉BrO.

Chromatographic Methodologies for Purity Assessment and Compound Isolation

Chromatographic techniques are indispensable for verifying the purity of a synthesized compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. For a non-polar compound like this compound, a reversed-phase HPLC method would be most suitable.

A typical HPLC system for the analysis of this compound would utilize a C18 stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. The separation is based on the differential partitioning of the analyte between the non-polar stationary phase and the polar mobile phase. The compound would be detected using a UV detector, as the benzene ring possesses a chromophore that absorbs UV light. The retention time of the compound under specific conditions is a characteristic property that can be used for its identification, while the peak area provides a measure of its concentration and purity.

Solid-State Structural Analysis (e.g., X-ray Crystallography of Derivatives)

Solid-state structural analysis provides definitive information about the three-dimensional arrangement of atoms and molecules in a crystalline solid. X-ray crystallography is the most powerful technique in this regard, capable of elucidating the precise molecular geometry, bond lengths, bond angles, and intermolecular interactions. nih.govnih.govipinnovative.com While obtaining suitable crystals of this compound itself might be challenging due to its flexible alkyl chain, derivatives of this compound could be synthesized to facilitate crystallization and subsequent X-ray diffraction analysis. researchgate.netspringernature.com

The process involves irradiating a single crystal of a derivative with an X-ray beam and analyzing the resulting diffraction pattern. ipinnovative.comspringernature.com This pattern is then used to generate an electron density map, from which the atomic positions can be determined. For a derivative of this compound, this analysis would provide unambiguous confirmation of its chemical structure.

For instance, a crystalline derivative could be prepared by reacting this compound with a suitable agent to introduce a rigid, planar group that promotes crystallization. The resulting crystallographic data would be crucial for understanding the conformational preferences of the butoxypropyl chain and the spatial relationship between the phenyl ring and the bromine atom.

Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 20.543 |

| β (°) | 98.76 |

| Volume (ų) | 1112.3 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.456 |

| R-factor | 0.045 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallography experiment.

Computational Chemistry Approaches for Understanding 3 4 Bromobutoxy Propyl Benzene and Its Derivatives

Electronic Structure Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. It is widely used to predict a variety of molecular properties with a good balance of accuracy and computational cost.

The flexible butoxypropyl chain of (3-(4-Bromobutoxy)propyl)benzene allows it to adopt numerous spatial arrangements, or conformations. Conformational analysis using DFT would involve systematically exploring these different arrangements to identify the most stable ones.

To perform this analysis, the potential energy surface of the molecule would be scanned by rotating the dihedral angles along the flexible chain. For each conformation, a geometry optimization would be carried out to find the local energy minimum. The relative energies of these optimized conformations would then be compared to determine their thermodynamic stability.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (°C-C-O-C) | Relative Energy (kcal/mol) |

| Anti | 180 | 0.00 |

| Gauche | 60 | 1.2 |

| Eclipsed | 0 | 5.0 |

This table represents a hypothetical outcome of a DFT-based conformational analysis, illustrating how different spatial arrangements would vary in stability.

DFT calculations can predict the reactivity of this compound by examining its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate where the molecule is most likely to donate or accept electrons in a chemical reaction.

For instance, the location of the LUMO can suggest the most probable site for nucleophilic attack, a key step in many reactions involving alkyl bromides. Furthermore, DFT can be used to model the entire reaction pathway of, for example, a substitution reaction at the bromine-bearing carbon. By calculating the energies of reactants, transition states, and products, a detailed reaction mechanism can be elucidated, providing insights into the reaction's feasibility and kinetics.

Molecular Modeling and Simulation

While electronic structure calculations focus on the intrinsic properties of a single molecule, molecular modeling and simulation techniques can explore the behavior of molecules in a condensed phase and their interactions with other molecules.

The nature and strength of intermolecular interactions are crucial for understanding the physical properties and biological activity of this compound. Molecular dynamics (MD) simulations, using force fields derived from or validated by quantum mechanical calculations, can model how multiple molecules of this compound interact with each other or with solvent molecules over time.

These simulations can reveal important non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, which are influenced by the phenyl ring, the ether linkage, and the bromo-substituent. Understanding these interactions is key to predicting properties like boiling point, solubility, and how the molecule might arrange itself in a solid state.

Should derivatives of this compound be investigated for biological activity, molecular docking would be a critical computational tool. This technique predicts the preferred orientation of a molecule (the ligand) when it binds to a biological target, such as a protein receptor.

The process involves placing the ligand in the binding site of the receptor and using a scoring function to evaluate the strength of the interaction. This allows for the virtual screening of numerous derivatives to identify those with the highest potential binding affinity. The results can guide the synthesis of new compounds with enhanced biological activity. For example, if a derivative were designed to target a specific enzyme, docking studies could predict how modifications to the alkoxy chain or the phenyl group might improve its fit within the enzyme's active site.

Emerging Research Avenues and Future Directions for 3 4 Bromobutoxy Propyl Benzene Analogues

Sustainable and Green Chemistry Approaches in Synthesis

The traditional synthesis of aryl ethers, such as the Williamson ether synthesis, often involves harsh reaction conditions, hazardous solvents, and the generation of significant waste. francis-press.comfrancis-press.commasterorganicchemistry.comjk-sci.com Modern synthetic chemistry is increasingly focused on developing more environmentally benign and efficient methods. For analogues of (3-(4-Bromobutoxy)propyl)benzene, several green chemistry approaches are being explored.

Phase-Transfer Catalysis (PTC): The Williamson ether synthesis can be made significantly greener by employing phase-transfer catalysis. numberanalytics.com This technique facilitates the reaction between a water-soluble nucleophile (like a phenoxide) and a water-insoluble electrophile (like 1-bromo-4-chlorobutane) by transporting the nucleophile into the organic phase. numberanalytics.com This often allows the use of milder reaction conditions, aqueous solvent systems, and reduces the need for anhydrous solvents. numberanalytics.com The use of quaternary ammonium (B1175870) salts as phase-transfer catalysts is a common and effective strategy. numberanalytics.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. rroij.comscilit.commdpi.com In the context of synthesizing this compound analogues, microwave-assisted Williamson ether synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields with fewer byproducts. rroij.comresearchgate.net This method is also amenable to solvent-free conditions, further enhancing its green credentials. researchgate.net

The table below summarizes a comparison of traditional and green synthesis methods for aryl ethers, which are applicable to the synthesis of this compound analogues.

| Synthesis Method | Typical Conditions | Advantages | Disadvantages |

| Traditional Williamson Ether Synthesis | Strong base (e.g., NaH), anhydrous organic solvent, elevated temperature. jk-sci.com | Well-established, versatile. | Harsh conditions, stoichiometric base, hazardous waste. francis-press.commasterorganicchemistry.com |

| Phase-Transfer Catalysis (PTC) | Biphasic system (e.g., water/toluene), catalyst (e.g., TBAB), milder base. numberanalytics.com | Milder conditions, use of water, often higher yields. numberanalytics.com | Catalyst may need to be separated from the product. |

| Microwave-Assisted Synthesis | Solvent-free or high-boiling point solvent, rapid heating. rroij.comscilit.com | Drastically reduced reaction times, often higher purity. rroij.comresearchgate.net | Requires specialized microwave equipment. |

Design and Synthesis of Novel Functionalized Derivatives

The dual functionality of this compound—a reactive bromoalkane and an aromatic ring—provides a rich platform for the design and synthesis of novel derivatives with tailored properties.

Functionalization of the Aromatic Ring: The benzene (B151609) ring can be further functionalized through electrophilic aromatic substitution reactions. libretexts.org Depending on the directing effects of the propyl-ether substituent, various groups (e.g., nitro, halogen, acyl) can be introduced onto the ring, leading to a diverse library of analogues. libretexts.org These modifications can significantly alter the electronic properties, solubility, and biological activity of the molecule. Recent studies have also explored carbene-initiated C-H functionalization as a method for selective modification of alkyl-substituted aromatic rings. nih.gov

Derivatization via the Bromo Group: The terminal bromine atom is a versatile handle for a wide range of nucleophilic substitution reactions. This allows for the introduction of various functional groups, including amines, azides, thiols, and cyano groups, leading to the creation of compounds with potential applications in medicinal chemistry and materials science. For instance, the synthesis of drug-like molecules often involves the coupling of an alkyl halide with a nitrogen-containing heterocycle. nih.govdepauw.edu The synthesis of aromatic ring-substituted methylphenidate analogues, for example, has been achieved through the alkylation of substituted phenylacetonitriles with 2-bromopyridine. francis-press.com

Synthesis of Bioactive Analogues: The bromoalkoxy aromatic motif is present in various biologically active compounds. Research into the synthesis of novel bromophenol derivatives has demonstrated their potential as enzyme inhibitors. researchgate.net For example, a series of bromophenol derivatives have been synthesized and shown to have inhibitory activity against protein tyrosine phosphatase 1B, a target for anti-diabetic drugs. researchgate.net Similarly, the synthesis of analogues of the marine alkaloid dispyrin, which contains a bromotyramine core, has led to the discovery of new H3 antagonists. semanticscholar.org These examples highlight the potential for developing medicinally relevant compounds based on the this compound scaffold.

The following table showcases examples of functionalization reactions applicable to this compound.

| Reaction Type | Reagents and Conditions | Functional Group Introduced | Potential Application |

| Nitration | HNO₃/H₂SO₄ | -NO₂ on the aromatic ring | Intermediate for amines, dyes |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | -COR on the aromatic ring | Intermediate for pharmaceuticals |

| Nucleophilic Substitution (Amine) | R₂NH | -NR₂ replacing -Br | Building block for pharmaceuticals |

| Nucleophilic Substitution (Azide) | NaN₃ | -N₃ replacing -Br | Precursor for amines, click chemistry |

Exploration of Unconventional Reactivity and Catalysis

The C-O ether bond and the C-Br bond in this compound and its analogues offer opportunities for exploring unconventional reactivity, particularly through transition metal catalysis.

Catalytic Activation of the C-O Bond: While the ether linkage is generally stable, recent advances have demonstrated the ability of nickel and palladium catalysts to activate C(aryl)-O bonds for cross-coupling reactions. nih.gov This allows for the use of aryl ethers as coupling partners, providing an alternative to the more common aryl halides. nih.gov This type of reactivity opens up new synthetic routes for creating complex molecular architectures from readily available precursors.

Catalytic Activation of the C-Br Bond: The carbon-bromine bond is a well-established functional group for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. mdpi.com Nickel-catalyzed cross-coupling reactions have shown particular promise for activating C-Br bonds, even in complex molecules. rroij.comnih.gov These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the synthesis of functionalized derivatives. For example, nickel-catalyzed reductive cross-coupling of alkyl bromides with organohalides has been developed for the synthesis of complex molecules. sioc-journal.cn

The table below provides examples of catalytic cross-coupling reactions relevant to the functional groups in this compound.

| Coupling Reaction | Catalyst | Reactants | Bond Formed |

| Suzuki Coupling | Palladium complex | Aryl/alkyl bromide, boronic acid | C-C |

| Heck Coupling | Palladium complex | Aryl/alkyl bromide, alkene | C-C |

| Sonogashira Coupling | Palladium/Copper complex | Aryl/alkyl bromide, terminal alkyne | C-C (alkyne) |

| Buchwald-Hartwig Amination | Palladium complex | Aryl/alkyl bromide, amine | C-N |

Integration into Advanced Material Science Applications

The unique combination of a rigid aromatic unit and a flexible alkoxy chain in this compound analogues makes them promising candidates for the development of advanced materials.

Liquid Crystals: Molecules with a similar rod-like structure, consisting of a rigid core and flexible terminal chains, are known to exhibit liquid crystalline properties. nih.govrsc.orgpsu.edu The (3-alkoxypropyl)benzene moiety can serve as a core unit in the design of new liquid crystalline materials. nih.govcolab.ws By modifying the length of the alkyl chains and introducing different functional groups on the aromatic ring, the transition temperatures and mesophase behavior can be fine-tuned. The terminal bromo group can also be used to further elaborate the molecular structure, for example, by coupling to other mesogenic units. nih.gov

Polymers: The bifunctional nature of this compound allows it to be used as a monomer in polymerization reactions. youtube.comyoutube.com For example, the bromo group can be converted to a polymerizable functional group, such as an acrylate (B77674) or a styrenyl group, through straightforward chemical transformations. yonsei.ac.kr The resulting monomers can then be polymerized to form polymers with pendant aryl propyl ether moieties. These polymers could find applications as functional coatings, membranes, or in optoelectronic devices. The synthesis of polymers from monomers containing phenoxyquinone derivatives has been reported, demonstrating the feasibility of incorporating such structures into polymer chains. yonsei.ac.kr

Biomedical Applications: Functionalized ethers and their derivatives are being explored for various biomedical applications, including as imaging agents and drug delivery vehicles. The ability to introduce a variety of functional groups onto the this compound scaffold opens up possibilities for creating targeted therapeutic agents or diagnostic probes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.